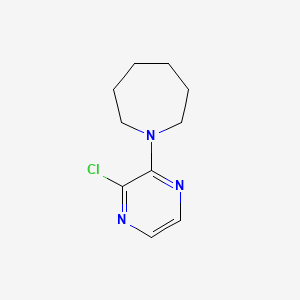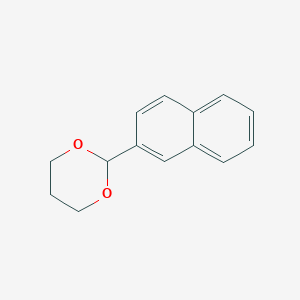
N-(2-Ethoxynaphthalen-1-yl)formamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Ethoxynaphthalen-1-yl)formamide: is an organic compound that belongs to the class of naphthalenecarboxamides. This compound is characterized by the presence of an ethoxy group attached to the naphthalene ring and a formamide group. It is used in various chemical reactions and has applications in scientific research due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Ethoxynaphthalen-1-yl)formamide typically involves the formylation of 2-ethoxynaphthalene. One common method is the reaction of 2-ethoxynaphthalene with formamide in the presence of a catalyst such as acetic acid under microwave irradiation . This method is efficient and provides a high yield of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: N-(2-Ethoxynaphthalen-1-yl)formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthaldehyde derivatives.
Reduction: Reduction reactions can convert the formamide group to an amine group.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon or specific acids/bases depending on the desired substitution.
Major Products:
Oxidation: Naphthaldehyde derivatives.
Reduction: Naphthylamine derivatives.
Substitution: Various substituted naphthalenes depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
N-(2-Ethoxynaphthalen-1-yl)formamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-(2-Ethoxynaphthalen-1-yl)formamide involves its interaction with specific molecular targets. The formamide group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The naphthalene ring provides a hydrophobic core that can interact with various enzymes and receptors, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
N-(2-Ethoxynaphthalen-1-yl)methylene-4-fluoroaniline: Similar structure with a fluoroaniline group instead of formamide.
N-(3,5-Dimethyladamantan-1-yl)formamide: Contains an adamantane moiety instead of naphthalene.
Uniqueness: N-(2-Ethoxynaphthalen-1-yl)formamide is unique due to its specific combination of an ethoxy group and a formamide group attached to the naphthalene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C13H13NO2 |
|---|---|
Molekulargewicht |
215.25 g/mol |
IUPAC-Name |
N-(2-ethoxynaphthalen-1-yl)formamide |
InChI |
InChI=1S/C13H13NO2/c1-2-16-12-8-7-10-5-3-4-6-11(10)13(12)14-9-15/h3-9H,2H2,1H3,(H,14,15) |
InChI-Schlüssel |
PPXJVDWZWLNDHT-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)NC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Chloro-3-cyclopropyl-6-fluoroimidazo[1,2-A]pyridine](/img/structure/B11891462.png)




![3-Ethynyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B11891495.png)

![7-Bromo-3-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11891514.png)
![(5-Chlorobenzo[b]thiophen-3-yl)boronic acid](/img/structure/B11891515.png)



